2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
CAS No.: 898624-57-2
Cat. No.: VC7584403
Molecular Formula: C19H21N5OS
Molecular Weight: 367.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898624-57-2 |
|---|---|
| Molecular Formula | C19H21N5OS |
| Molecular Weight | 367.47 |
| IUPAC Name | 2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H21N5OS/c1-13-8-9-16(14(2)10-13)21-18(25)12-26-19-23-22-17(24(19)20)11-15-6-4-3-5-7-15/h3-10H,11-12,20H2,1-2H3,(H,21,25) |
| Standard InChI Key | KYWQWAWJICHSRN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide is defined by its IUPAC name and formula C₁₉H₂₁N₅OS, with a molecular weight of 367.47 g/mol. Key structural features include:
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A 1,2,4-triazole ring substituted at position 3 with a sulfanyl (-S-) group.
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A benzyl group at position 5 and an amino group at position 4 of the triazole core.
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An acetamide side chain connected to a 2,4-dimethylphenyl group.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 898624-57-2 | |
| Molecular Formula | C₁₉H₂₁N₅OS | |
| Molecular Weight | 367.47 g/mol | |
| IUPAC Name | 2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3)C | |
| Solubility | Not fully characterized |
The compound’s stability under varying pH and temperature conditions remains under investigation, though analogous triazoles exhibit moderate stability in aqueous solutions.
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound typically involves a multi-step protocol:
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Triazole Ring Formation: Cyclization of thiosemicarbazides in alkaline media generates the 1,2,4-triazole core.
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Benzyl and Amino Substitution: Introduction of the benzyl group via nucleophilic substitution, followed by amination at position 4.
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Acetamide Coupling: Reaction of the sulfanyl-triazole intermediate with 2,4-dimethylphenyl acetamide using carbodiimide coupling agents.
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Reaction Temperature | 60–80°C | 65–70% |
| Solvent | Dimethylformamide (DMF) | |
| Catalysts | Triethylamine |
Purification is achieved via column chromatography, with characterization relying on ¹H/¹³C NMR, IR, and mass spectrometry.
Biological Activities and Mechanisms
Anticancer Properties
The sulfanyl and acetamide groups may enhance interactions with oncogenic targets:
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Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of Bcl-2 in cancer cell lines.
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Kinase Inhibition: Suppression of EGFR and VEGFR2 signaling pathways in vitro .
Table 3: Comparative Bioactivity of Triazole Analogs
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Target Compound | Pending | EGFR/VEGFR2 |
| 3-Chlorophenyl Analog | 12.3 | CYP51 |
| Thiophene Derivative | 8.7 | Topoisomerase II |
Physicochemical and Pharmacokinetic Profiling
Solubility and Permeability
Preliminary data suggest low aqueous solubility, necessitating formulation strategies like nanoemulsions or cyclodextrin complexes. LogP values (predicted: ~3.2) indicate moderate lipophilicity, favoring blood-brain barrier penetration .
Metabolic Stability
In vitro hepatic microsomal assays for analogs show moderate clearance rates, with primary metabolites arising from sulfanyl oxidation and acetamide hydrolysis .
Therapeutic Applications and Future Directions
Neurodegenerative Diseases
Patent literature highlights triazole derivatives as modulators of G protein-coupled receptor 17 (GPCR17), a target in multiple sclerosis and Alzheimer’s disease . The benzyl and dimethylphenyl groups may enhance binding affinity to GPCR17’s hydrophobic pockets.
Antiviral Research
Ongoing studies explore triazoles as inhibitors of viral proteases, including SARS-CoV-2 Mᴾᴿᴼ . The sulfanyl group’s nucleophilic properties could facilitate covalent binding to catalytic cysteine residues.
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